molecular formula C19H15ClN4O B2999726 SLV-2436

SLV-2436

Cat. No.: B2999726
M. Wt: 350.8 g/mol
InChI Key: YQVUADHJKWJHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It has shown significant efficacy in inhibiting these kinases with half-maximal inhibitory concentration (IC50) values of 10.8 nanomolar and 5.4 nanomolar, respectively . This compound is primarily used in scientific research for its potential therapeutic applications in cancer treatment and other diseases involving abnormal kinase activity.

Preparation Methods

The synthesis of SLV-2436 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of specific functional groups via substitution reactions.

    Step 3: Purification and crystallization to obtain the final product with high purity.

Industrial production methods involve scaling up these synthetic routes under controlled conditions to ensure consistency and quality. The compound is often dissolved in dimethyl sulfoxide (DMSO) for storage and further use .

Chemical Reactions Analysis

SLV-2436 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

    Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s efficacy.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

SLV-2436 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

    Biology: Investigates the role of MNK1 and MNK2 in cellular processes and disease mechanisms.

    Medicine: Explores potential therapeutic applications in cancer treatment, particularly in targeting kinase-driven malignancies.

    Industry: Utilized in the development of new kinase inhibitors and therapeutic agents .

Mechanism of Action

SLV-2436 exerts its effects by competitively inhibiting the ATP-binding sites of MNK1 and MNK2. This inhibition prevents the phosphorylation and activation of downstream targets involved in protein synthesis and cell proliferation. The compound’s molecular targets include the eukaryotic translation initiation factor 4E (eIF4E), which plays a crucial role in the regulation of protein synthesis .

Comparison with Similar Compounds

SLV-2436 is unique due to its high potency and selectivity for MNK1 and MNK2. Similar compounds include:

Compared to these compounds, this compound stands out for its superior potency and selectivity, making it a valuable tool in kinase research and potential therapeutic applications.

Properties

IUPAC Name

5-(3-amino-1H-indazol-6-yl)-1-[(3-chlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O/c20-15-3-1-2-12(8-15)10-24-11-14(5-7-18(24)25)13-4-6-16-17(9-13)22-23-19(16)21/h1-9,11H,10H2,(H3,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVUADHJKWJHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C3=CC4=C(C=C3)C(=NN4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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